REACTION_SMILES
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[CH2:51]([Cl:52])[Cl:53].[CH3:30][C:31]([CH2:32][NH:33][CH2:34][C:35]([CH3:36])([CH3:37])[n:38]1[cH:39][n:40][c:41]([NH2:43])[cH:42]1)([CH3:44])[CH3:45].[CH:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH2:26][CH3:27])([CH3:28])[CH3:29].[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([F:12])[cH:11]1)[CH2:8][CH:7]([NH:13][CH:14]([C:15](=[O:16])[OH:17])[CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5]2.[O:46]=[CH:47][N:48]([CH3:49])[CH3:50]>>[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([F:12])[cH:11]1)[CH2:8][CH:7]([NH:13][CH:14]([C:15](=[O:17])[NH:43][c:41]1[n:40][cH:39][n:38]([C:35]([CH2:34][NH:33][CH2:32][C:31]([CH3:30])([CH3:44])[CH3:45])([CH3:36])[CH3:37])[cH:42]1)[CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5]2
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CC(C)(C)CNCC(C)(C)n1cnc(N)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCCC(NC1CCc2cc(F)cc(F)c2C1)C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CCCC(NC1CCc2cc(F)cc(F)c2C1)C(=O)Nc1cn(C(C)(C)CNCC(C)(C)C)cn1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:51]([Cl:52])[Cl:53].[CH3:30][C:31]([CH2:32][NH:33][CH2:34][C:35]([CH3:36])([CH3:37])[n:38]1[cH:39][n:40][c:41]([NH2:43])[cH:42]1)([CH3:44])[CH3:45].[CH:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH2:26][CH3:27])([CH3:28])[CH3:29].[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([F:12])[cH:11]1)[CH2:8][CH:7]([NH:13][CH:14]([C:15](=[O:16])[OH:17])[CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5]2.[O:46]=[CH:47][N:48]([CH3:49])[CH3:50]>>[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([F:12])[cH:11]1)[CH2:8][CH:7]([NH:13][CH:14]([C:15](=[O:17])[NH:43][c:41]1[n:40][cH:39][n:38]([C:35]([CH2:34][NH:33][CH2:32][C:31]([CH3:30])([CH3:44])[CH3:45])([CH3:36])[CH3:37])[cH:42]1)[CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)CNCC(C)(C)n1cnc(N)c1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(NC1CCc2cc(F)cc(F)c2C1)C(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(NC1CCc2cc(F)cc(F)c2C1)C(=O)Nc1cn(C(C)(C)CNCC(C)(C)C)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:51]([Cl:52])[Cl:53].[CH3:30][C:31]([CH2:32][NH:33][CH2:34][C:35]([CH3:36])([CH3:37])[n:38]1[cH:39][n:40][c:41]([NH2:43])[cH:42]1)([CH3:44])[CH3:45].[CH:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH2:26][CH3:27])([CH3:28])[CH3:29].[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([F:12])[cH:11]1)[CH2:8][CH:7]([NH:13][CH:14]([C:15](=[O:16])[OH:17])[CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5]2.[O:46]=[CH:47][N:48]([CH3:49])[CH3:50]>>[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([F:12])[cH:11]1)[CH2:8][CH:7]([NH:13][CH:14]([C:15](=[O:17])[NH:43][c:41]1[n:40][cH:39][n:38]([C:35]([CH2:34][NH:33][CH2:32][C:31]([CH3:30])([CH3:44])[CH3:45])([CH3:36])[CH3:37])[cH:42]1)[CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)CNCC(C)(C)n1cnc(N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(NC1CCc2cc(F)cc(F)c2C1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(NC1CCc2cc(F)cc(F)c2C1)C(=O)Nc1cn(C(C)(C)CNCC(C)(C)C)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |